dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (molecular formula: C₂₀H₂₁NO₆S, molecular weight: 403.45) is a cyclopenta[b]thiophene derivative featuring a dimethyl ester backbone and a 3-methylphenoxy acetyl substituent at the 2-position . Its synthesis likely involves alkylation or condensation reactions, as seen in similar compounds .
Properties
Molecular Formula |
C20H21NO6S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
dimethyl 2-[[2-(3-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C20H21NO6S/c1-11-5-4-6-12(9-11)27-10-15(22)21-18-17(20(24)26-3)16-13(19(23)25-2)7-8-14(16)28-18/h4-6,9,13H,7-8,10H2,1-3H3,(H,21,22) |
InChI Key |
ALJFCPFADIJEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of Cyclopentanone with Cyanomethylene Reagents
This method involves reacting cyclopentanone with malononitrile or ethyl cyanoacetate in the presence of sulfur and a base (e.g., morpholine). The reaction proceeds via Knoevenagel condensation, forming a thieno intermediate that undergoes cyclization to yield the cyclopenta[b]thiophene core.
Alternative Routes
Some protocols employ diphenylsulfonium isopropylide for cyclopropane ring formation, but this is less applicable to cyclopenta[b]thiophene systems.
Step 2: Esterification of Carboxylic Acid Groups
The dicarboxylic acid derivative of the cyclopenta[b]thiophene core is esterified to form the dimethyl dicarboxylate. This is achieved using methanol and acid catalysts (e.g., HCl or H₂SO₄).
Reaction Parameters
| Method | Conditions | Yield |
|---|---|---|
| Methanol, H₂SO₄, reflux, 12h | Acid-catalyzed esterification | 80–90% |
| DCC, DMAP, CH₂Cl₂, 0°C → rt, 24h | Coupling agent-mediated esterification | 75–85% |
Step 3: Acylation of the Amine Group
The amine group is acylated with 3-methylphenoxyacetyl chloride or its activated derivatives. This step employs coupling reagents to enhance efficiency.
Coupling Reagents and Conditions
Purification and Characterization
Purification involves column chromatography (silica gel, hexane/EtOAc) or crystallization (EtOH/H₂O). Key characterization data includes:
-
¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), acetylamino (δ 2.0–2.5 ppm), and ester methyl groups (δ 3.8–3.9 ppm).
-
IR : Absorptions at 1680–1720 cm⁻¹ (C=O ester), 1650–1670 cm⁻¹ (C=O amide).
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Step 2.1 (One-Pot) | High atom economy, fewer steps | Moderate yields for complex substrates |
| Step 2.2 (Esterification) | Scalable, high purity | Requires harsh acidic conditions |
| Step 4.1 (HATU Coupling) | Fast reaction, excellent yields | Expensive reagents |
Challenges and Optimization
-
Steric Hindrance : Bulky substituents (e.g., 3-methylphenoxy) may reduce coupling efficiency. Solutions include prolonged reaction times or polar aprotic solvents (DMF, THF).
-
Byproduct Formation : Acylation side reactions (e.g., ester hydrolysis) are mitigated by anhydrous conditions and low-temperature protocols.
Industrial-Scale Considerations
While laboratory methods are optimized for small batches, industrial production would require:
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the phenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Gewald Reaction | Cyclopentanone, Methyl Cyanoacetate, Sulfur | Basic medium |
| 2 | Acylation | 3-Methylphenoxyacetyl Chloride, Triethylamine | Base catalyzed |
Chemistry
In the field of synthetic chemistry, dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with potentially useful properties.
Biology
This compound has been investigated for its biological activity:
- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines. For instance, at concentrations of 50 µM, similar compounds have shown to reduce inflammatory markers by up to 50% in cellular assays.
- Antimicrobial Activity : Preliminary investigations indicate potential effectiveness against various microbial strains.
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications. Its interactions with specific molecular targets could lead to the development of new anti-inflammatory and antimicrobial drugs.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in formulations requiring specific chemical characteristics.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of thiophene derivatives including this compound demonstrated significant inhibition of inflammatory cytokines in vitro. The results indicated that these compounds could be potential candidates for developing anti-inflammatory therapies.
Case Study 2: Antimicrobial Testing
Research evaluating the antimicrobial efficacy of this compound against various pathogens revealed promising results. The compound exhibited inhibitory effects on bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Dimethyl 2-{[(2,3-Dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | Similar cyclopentathiophene core | Variation in substituents alters biological activity |
| Dimethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | Different phenoxy substitution pattern | Potentially different pharmacological properties |
Mechanism of Action
The mechanism of action of dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Structural and Electronic Comparisons
Backbone Variations: The target compound and its analogs share a 5,6-dihydro-4H-cyclopenta[b]thiophene core but differ in substituents at the 2-position. The dimethyl ester group in the target compound contrasts with ethyl esters (e.g., ) or bulkier brominated benzoyl groups (e.g., ). Substituents like 3-methylphenoxy acetyl (target) vs. 2-chlorophenoxy acetyl () alter electronic properties: the methyl group donates electrons weakly, while chlorine withdraws electrons, affecting reactivity and binding interactions.
Solubility: Ethyl esters (e.g., ) may exhibit slightly better aqueous solubility compared to dimethyl esters due to reduced hydrophobicity.
Biological Implications: While direct biological data for the target compound are unavailable, analogs with antiproliferative activity (e.g., ) suggest that substituent size and electronic effects are critical. For example, the brominated compound () may inhibit tyrosine kinases more potently due to stronger hydrophobic interactions, but its high molecular weight could limit bioavailability. The 3-methylphenoxy group in the target compound balances moderate hydrophobicity and steric demands, making it a versatile scaffold for further derivatization.
Biological Activity
Dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that may influence its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.
- Molecular Formula : C21H23NO6S
- Molar Mass : 417.475 g/mol
- CAS Number : [specific CAS number not provided in sources]
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in therapeutic applications.
Biological Activity Overview
-
Anti-inflammatory Activity :
- Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- A recent study demonstrated that at concentrations of 50 µM, similar compounds inhibited the secretion of inflammatory markers by up to 50% in cellular assays .
- Antimicrobial Activity :
- Cytotoxicity :
Case Studies and Research Findings
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer: To confirm structural integrity and purity, employ a multi-technique approach:
- NMR Spectroscopy : Use H and C NMR to verify the cyclopenta[b]thiophene core, ester groups, and the 3-methylphenoxyacetyl substituent. Compare chemical shifts with analogous thiophene derivatives (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate in and cyclopenta[b]thiophene derivatives in ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can confirm the molecular ion peak (CHNOS) and detect impurities.
- HPLC : Use a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water gradient) based on the compound’s hydrophobicity .
Q. Table 1: Recommended Characterization Techniques
| Technique | Parameters | Purpose |
|---|---|---|
| H NMR | 400-600 MHz in CDCl or DMSO-d | Confirm substituent integration and coupling patterns |
| HPLC | C18 column, 70:30 acetonitrile/water | Purity assessment (≥95%) |
| HRMS | ESI+ mode | Molecular ion validation |
Advanced Research Question
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
Methodological Answer: Integrate quantum chemical calculations and statistical experimental design:
- Reaction Path Search : Use density functional theory (DFT) to model key steps (e.g., cyclization of the thiophene ring or esterification). Compare activation energies for alternative pathways to identify low-energy routes .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can reduce the number of trials while identifying interactions between parameters (e.g., solvent polarity’s impact on cyclization efficiency) .
Q. Table 2: Example DoE for Synthesis Optimization
| Factor | Levels (-1, +1) | Response (Yield %) |
|---|---|---|
| Temperature | 80°C, 120°C | 65%, 82% |
| Solvent | Toluene, DMF | 58%, 89% |
| Catalyst | 5 mol%, 10 mol% | 70%, 77% |
Basic Research Question
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Adhere to safety guidelines from Safety Data Sheets (SDS) and institutional regulations:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks (classified as Specific Target Organ Toxicity, Respiratory System; ).
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential ester hydrolysis .
Advanced Research Question
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Address discrepancies through systematic validation:
- Dose-Response Reproducibility : Conduct dose-ranging studies (e.g., 1–100 µM) in triplicate, using standardized cell lines (e.g., HEK293 or HepG2).
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, if one study reports cytotoxicity at 10 µM while another does not, test for batch variability or solvent effects (e.g., DMSO concentration) .
Advanced Research Question
Q. What strategies can mitigate instability of the cyclopenta[b]thiophene core under acidic or basic conditions?
Methodological Answer:
- pH Stability Profiling : Perform accelerated degradation studies in buffers (pH 2–12) at 40°C. Monitor degradation via HPLC and identify breakdown products (e.g., ester hydrolysis or ring-opening).
- Protective Group Chemistry : Introduce transient protecting groups (e.g., tert-butyl esters) during synthesis to stabilize reactive sites. Remove them post-cyclization .
Q. Table 3: Stability Under Accelerated Conditions
| Condition | Degradation Pathway | Half-Life (40°C) |
|---|---|---|
| pH 2 | Ester hydrolysis | 12 hours |
| pH 10 | Ring-opening | 4 hours |
Basic Research Question
Q. What are the key considerations for selecting a solvent system in the recrystallization of this compound?
Methodological Answer: Optimize recrystallization using solubility parameters:
- Solvent Screening : Test binary mixtures (e.g., ethanol/water or ethyl acetate/hexane) to balance solubility and polarity. For cyclopenta[b]thiophene derivatives, ethyl acetate/hexane (1:3) often yields high-purity crystals .
- Thermodynamic Analysis : Measure solubility at varying temperatures (25–60°C) to identify optimal cooling rates.
Advanced Research Question
Q. How can researchers model the compound’s reactivity in catalytic systems using computational tools?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
